molecular formula C14H12BrNO B8516616 6-bromo-N-cyclopropyl-2-naphthamide CAS No. 426219-36-5

6-bromo-N-cyclopropyl-2-naphthamide

Cat. No.: B8516616
CAS No.: 426219-36-5
M. Wt: 290.15 g/mol
InChI Key: TUWTUPGAQZJQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-cyclopropyl-2-naphthamide is a useful research compound. Its molecular formula is C14H12BrNO and its molecular weight is 290.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

426219-36-5

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

6-bromo-N-cyclopropylnaphthalene-2-carboxamide

InChI

InChI=1S/C14H12BrNO/c15-12-4-3-9-7-11(2-1-10(9)8-12)14(17)16-13-5-6-13/h1-4,7-8,13H,5-6H2,(H,16,17)

InChI Key

TUWTUPGAQZJQKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromo-2-naphthoic acid (1.01 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.92 g) and 1-hydroxy-1H-benzotriazole monohydrate (0.735 g; HOBt) were dissolved in dimethylformamide (16 ml) under an argon atmosphere. N-Ethyldiisopropylamine (0.62 g) was added with stirring under ice-cooling. Cyclopropylamine (0.37 g) was added and the mixture was stood with stirring at room temperature for 18 h. The reaction mixture was poured into ethyl acetate (0.15 L) and the mixture was washed successively with water and saturated brine. The mixture was dried over anhydrous sodium sulfate and the solvent was concentrated. The precipitated crystals were collected by filtration and dried to give the title compound (0.817 g) as colorless needle crystals.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.735 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
0.37 g
Type
reactant
Reaction Step Three
Quantity
0.15 L
Type
solvent
Reaction Step Four

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